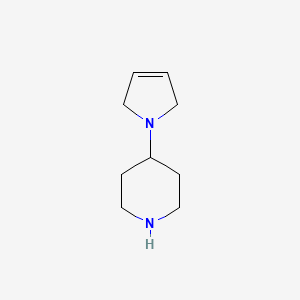

4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine

Descripción

Propiedades

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDTWAMFTGWSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones, have been found to exhibit selective inhibitory activity against various proteins. These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms.

Mode of Action

It is known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds.

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism of all living organisms.

Result of Action

Similar compounds have been found to exhibit diverse biological activities. These include anticandidiasis and antituberculosis properties, as well as potential use in the therapy of brain tumors and liver and skin cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine. For instance, the compound needs to be stored under refrigeration. Additionally, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment, such as protective glasses and masks, should be worn when handling the compound. It should also be kept away from oxidizing agents to prevent fires and explosions.

Actividad Biológica

4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine is a compound with notable biological activity, attributed to its unique chemical structure and reactivity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,5-dihydro-1H-pyrrole moiety. This structural configuration allows for diverse interactions with biological targets, enhancing its pharmacological potential. The presence of an activated double bond and the ability to form complexes with various metal ions further contribute to its reactivity and biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit key growth factor receptors such as PDGFR (Platelet-Derived Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) which are involved in tumor growth and metastasis. This inhibition is crucial for developing innovative cancer therapies, particularly for conditions like idiopathic pulmonary fibrosis (IPF) where fibrotic processes are prominent.

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Studies have indicated its efficacy in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

| Pathogen | MIC (μg/mL) | Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.125 | 0.25 |

| Escherichia coli | 12.5 | 10 |

3. Antituberculosis Activity

Similar compounds have been reported to possess antituberculosis properties, suggesting that this compound may also contribute to this area of research. Its mechanism involves disrupting the biosynthesis pathways critical for the survival of Mycobacterium tuberculosis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of protein kinase B (Akt), which is often deregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Interaction with Receptors : By binding to specific receptors involved in cellular signaling pathways, the compound can modulate various biochemical processes including angiogenesis and cell migration.

Case Study 1: Anticancer Efficacy

In a rodent model studying the effects of related pyrrole compounds on tumor growth, derivatives showed a significant reduction in parasitemia and improved survival rates compared to controls. For example:

| Compound | Dose (mg/kg/day) | % Reduction in Tumor Size | Survival Days |

|---|---|---|---|

| Compound A | 50 | 21.8 | 4 |

| Compound B | 100 | 99.9 | 13.7 |

These results highlight the potential of piperidine derivatives in cancer treatment strategies .

Case Study 2: Antimicrobial Effectiveness

In vitro tests demonstrated that compounds derived from similar structures exhibited potent antibacterial activity against resistant strains, reinforcing the need for further exploration into their therapeutic applications.

Aplicaciones Científicas De Investigación

Antihypertensive Activity

Research indicates that 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine interacts with imidazoline receptors, which are implicated in blood pressure regulation. Studies have shown that compounds targeting these receptors can act as effective antihypertensive agents, potentially offering new avenues for hypertension treatment.

Anticancer Potential

The compound exhibits inhibitory effects on various receptor tyrosine kinases, including PDGFR (Platelet-Derived Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). These receptors are crucial in cancer cell proliferation and metastasis. The inhibition of these pathways may lead to innovative therapies for cancers such as idiopathic pulmonary fibrosis (IPF) and other malignancies .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property could be exploited in developing new antibiotics or adjunct therapies for existing treatments.

Coordination Chemistry

The compound can form complexes with organotin(IV) compounds, which have been characterized through elemental analysis and spectroscopic methods. These complexes may have unique properties that could be harnessed in materials science or catalysis.

Tuberculosis Treatment

Emerging research suggests that this compound may have potential as an anti-tubercular agent. Its mechanism of action could involve the inhibition of specific pathways crucial for Mycobacterium tuberculosis survival.

Target Interactions

The compound's mechanism involves selective interactions with biological targets similar to derivatives of 1H-pyrrole-2,5-diones, which exhibit varied biological activities through the inhibition of prostaglandin biosynthesis and other biochemical pathways.

Biochemical Pathways

The action of this compound is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine (CAS 690632-77-0)

- Structural Differences : The dimethyl-substituted pyrrole ring in this analog increases steric bulk and lipophilicity compared to the unsaturated dihydropyrrole in the target compound. The methylene (-CH2-) linker between pyrrole and piperidine further alters spatial orientation.

- Applications : This compound is commercially available (≥95% purity) and used as a building block in drug discovery, particularly in synthesizing histamine H3 antagonists for neurological disorders like Alzheimer’s .

- Physicochemical Properties : Hydrochloride salts of this derivative (e.g., 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride) enhance solubility for in vitro assays .

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]pyridine (CAS 5094-12-2)

- Structural Differences : Replacing the piperidine ring with pyridine introduces aromaticity and a basic nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Applications: Used in coordination chemistry and as a ligand in catalysis.

Piperidine Derivatives with Dioxopyrrole Moieties

- Example : ADC1730 (Mal-PhAc-Val-Ala-PAB) contains a 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl group linked to a piperidine-like backbone.

- Functional Role : The dioxopyrrole group enables maleimide-based bioconjugation in ADCs, a critical feature absent in the dihydropyrrole variant .

Comparative Data Table

Métodos De Preparación

Reductive Amination Approach

One of the most effective methods to prepare 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine involves reductive amination of a ketone precursor with an amine containing the pyrrole moiety. This method is highlighted in the synthesis of related compounds where N-methyl-4-piperidone is reacted with amines under mild reducing conditions.

- Procedure : The ketone (e.g., N-methyl-4-piperidone) is treated with the pyrrole-containing amine in the presence of a mild and selective reducing agent such as triacetoxyborohydride.

- Reaction conditions : Mild basic conditions are used for subsequent deprotection steps to yield the desired amine.

- Yields : The reductive amination step typically achieves moderate to good yields (around 60% for initial steps and up to 76% after deprotection).

- Example : Synthesis of a related compound PA2 involved a one-pot reductive amination with triacetoxyborohydride followed by deprotection to afford the amine.

Cyclization via Maleimide Derivatives

Another route involves the reaction of maleic anhydride with suitable amines to form maleimide intermediates, which can then be cyclized to yield the pyrrole ring system.

- Procedure : Maleic anhydride reacts with an aromatic or aliphatic amine to form an amic acid intermediate, which undergoes cyclization to form the maleimide ring.

- Application : This method is more common for synthesizing 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl derivatives but can be adapted for related pyrrole-containing compounds.

- Industrial relevance : Continuous flow reactors are sometimes used to optimize reaction efficiency and scalability.

Selective Reduction and Functional Group Transformations

Selective reduction of pyrrole or maleimide precursors is essential to obtain the 2,5-dihydro-pyrrole ring in the final compound.

- Reagents : Triacetoxyborohydride or other mild reducing agents are used to reduce ketones or imines selectively without affecting other sensitive functional groups.

- Sequential steps : Often, the synthesis involves initial formation of a protected intermediate, followed by deprotection under mild conditions to yield the final this compound.

- Yields and purity : These steps are optimized to maximize yield and purity, with typical yields ranging from 50% to 80% depending on the substrate and conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | N-methyl-4-piperidone, amine, triacetoxyborohydride | 60 - 76 | Mild conditions, good selectivity | Moderate yields, multiple steps |

| Cyclization via Maleimide | Maleic anhydride, amine, cyclization | Variable | Straightforward, scalable industrially | Limited to maleimide derivatives |

| Selective Reduction & Deprotection | Triacetoxyborohydride, mild base | 50 - 80 | High purity, functional group tolerance | Requires careful control of conditions |

Research Findings and Optimization

- Selective reductive amination has been demonstrated to be a robust method for synthesizing piperidine derivatives substituted with pyrrole moieties. The use of triacetoxyborohydride allows for selective reduction without over-reduction of sensitive groups.

- Deprotection under mild basic conditions ensures that the final amine is obtained without degradation of the pyrrole ring or piperidine scaffold.

- The reaction yields can be improved by optimizing stoichiometry, solvent choice, and temperature control.

- Industrial synthesis benefits from continuous flow reactors for cyclization steps, enhancing reproducibility and scalability.

Q & A

Q. What are the standard synthetic routes for 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine, and how are reaction conditions optimized?

The synthesis of structurally related piperidine derivatives typically involves multi-step routes, including cyclization, alkylation, or coupling reactions. For example, pyrrolidine-piperidine hybrids often require precise control of temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling). Purification via recrystallization or chromatography is critical to isolate the target compound with high purity .

Key Parameters for Optimization :

| Parameter | Range/Considerations |

|---|---|

| Temperature | 60–100°C (prevents side reactions) |

| Solvent | Polar aprotic (DMF, THF) |

| Catalysts | Pd-based for coupling steps |

| Purification | Column chromatography, recrystallization |

Q. Which analytical techniques are most effective for characterizing this compound?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring conformations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolves stereochemistry when single crystals are obtainable (as demonstrated for related piperidine derivatives in crystallography reports) .

- HPLC : Purity assessment (>95% by reverse-phase methods).

Methodological validation requires cross-referencing data from multiple techniques to avoid misinterpretation .

Q. How do solvent choice and reaction time influence the yield of piperidine derivatives?

Solvent polarity and reaction duration are critical:

- Polar solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may require longer reaction times (12–24 hours).

- Non-polar solvents (e.g., toluene) are preferred for thermal cyclization but necessitate strict temperature control.

- Statistical Design of Experiments (DoE) can identify optimal conditions by testing variables like solvent polarity, temperature, and catalyst loading in a factorial framework .

Advanced Research Questions

Q. How can computational methods accelerate the optimization of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding reagent selection. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles. Machine learning models trained on reaction databases can also propose viable conditions for novel intermediates .

Example Workflow :

- Quantum Calculations : Simulate reaction pathways using Gaussian or ORCA.

- Data Mining : Extract trends from existing synthetic datasets.

- Experimental Feedback : Refine computational models with empirical yield data.

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Conflicting NMR or MS signals may arise from tautomerism or impurities. Strategies include:

- Dynamic NMR Experiments : Detect equilibrating conformers at variable temperatures.

- Isotopic Labeling : Trace unexpected peaks to byproducts.

- Theoretical Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) .

- Collaborative Analysis : Cross-validate data with independent labs to rule out instrumental artifacts .

Q. What advanced statistical approaches are recommended for optimizing reaction parameters in piperidine synthesis?

Factorial Design (DoE) systematically tests variables:

- Full Factorial Design : Evaluates all combinations of factors (e.g., temperature, solvent, catalyst ratio).

- Response Surface Methodology (RSM) : Maps yield contours to identify maxima.

Example DoE Table :

| Factor | Levels Tested | Response (Yield %) |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | 45%, 72%, 68% |

| Solvent | DMF, THF, Toluene | 72%, 65%, 58% |

| Catalyst Loading | 1 mol%, 2 mol% | 60%, 75% |

Post-analysis via ANOVA identifies significant factors (e.g., temperature > solvent) and interactions .

Methodological Notes

- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols and computational toolkits (e.g., CREST for reaction path sampling) rather than vendor-specific guidelines.

- Data Reproducibility : Document all experimental conditions (e.g., glovebox use for air-sensitive steps) and share raw spectral data in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.